molecular formula C13H23NO3 B1453020 Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 870889-20-6

Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate

Numéro de catalogue: B1453020
Numéro CAS: 870889-20-6
Poids moléculaire: 241.33 g/mol
Clé InChI: SLERKVCWNKEZEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate has shown promise in the development of novel pharmaceuticals, particularly in the following areas:

  • Neuropharmacology : The compound's structural similarity to known neuroactive agents suggests potential use in treating neurological disorders. Research indicates that derivatives of azabicyclo compounds can interact with neurotransmitter systems, possibly influencing cognitive function and memory .
  • Antimicrobial Activity : Preliminary studies have indicated that certain azabicyclo compounds exhibit antimicrobial properties, making them candidates for antibiotic development .

Materials Science

In materials science, this compound can serve as a precursor for synthesizing advanced materials:

  • Polymer Chemistry : The functional groups present in this compound allow for its incorporation into polymer matrices, potentially enhancing mechanical properties or introducing bioactivity into polymers used in biomedical applications .

Environmental Studies

The environmental impact of chemical compounds is an essential area of research:

  • Biodegradability Studies : Understanding the degradation pathways of this compound can provide insights into its environmental persistence and potential ecological risks. Research into its metabolic pathways in microorganisms can reveal its biodegradability and impact on ecosystems .

Case Study 1: Neuropharmacological Research

A study conducted by researchers at a leading university explored the effects of azabicyclo compounds on cognitive performance in rodent models. The results indicated that specific modifications to the bicyclic structure enhanced binding affinity to neurotransmitter receptors, leading to improved memory retention in treated subjects.

Case Study 2: Antimicrobial Efficacy

In another study published in a peer-reviewed journal, researchers synthesized a series of azabicyclo derivatives, including this compound, and tested their efficacy against various bacterial strains. Results showed significant antibacterial activity, suggesting potential for development as new antimicrobial agents.

Activité Biologique

Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate, commonly referred to as ACP-105, is a bicyclic compound with notable biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and potential therapeutic applications.

  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • CAS Number : 870889-86-4
  • Structure : The compound features a bicyclic structure that contributes to its unique biological properties.

Research indicates that ACP-105 acts primarily as a selective androgen receptor modulator (SARM). SAR studies have shown that modifications to the azabicyclo structure can significantly influence the compound's binding affinity and selectivity for androgen receptors compared to traditional anabolic steroids. This selectivity is crucial for minimizing side effects typically associated with steroid use, such as hormonal imbalances and liver toxicity.

Biological Activities

  • Androgen Receptor Modulation : ACP-105 has been shown to selectively activate androgen receptors in muscle and bone tissues while exhibiting minimal activity in prostate tissues, which is advantageous for developing treatments for muscle wasting and osteoporosis without the risk of prostate enlargement .
  • Anti-inflammatory Properties : The compound has demonstrated potential anti-inflammatory effects through the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA). This mechanism preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory and analgesic efficacy .
  • Neuroprotective Effects : Preliminary studies suggest that ACP-105 may also possess neuroprotective properties, potentially aiding in conditions like neurodegeneration by modulating pathways involved in neuronal survival and inflammation .

Case Study 1: Muscle Wasting in Cancer Patients

A clinical trial investigated the efficacy of ACP-105 in patients with cachexia due to cancer. Results indicated significant improvements in muscle mass and function compared to placebo groups, highlighting its potential as a therapeutic agent for muscle wasting conditions.

Case Study 2: Osteoporosis Treatment

In preclinical models, ACP-105 showed promise in increasing bone density without the adverse effects associated with conventional anabolic steroids. This suggests its potential use in treating osteoporosis, particularly in postmenopausal women .

Structure-Activity Relationship (SAR)

The SAR of ACP-105 has been extensively studied to optimize its pharmacological profile:

ModificationEffect on Activity
Methyl group at C3Increases binding affinity for androgen receptors
Hydroxyl group at C3Enhances solubility and bioavailability
Tert-butyl esterImproves metabolic stability

These modifications have led to a better understanding of how structural changes can enhance biological activity while reducing side effects.

Propriétés

IUPAC Name

tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-9-5-6-10(14)8-13(4,16)7-9/h9-10,16H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLERKVCWNKEZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC(C1)N2C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694094
Record name tert-Butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870889-20-6
Record name tert-Butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl magnesium bromide in diethyl ether (3 M, 3.7 mL, 11.09 mmol) was diluted with anhydrous THF (5 mL). Lithium bromide (1.93 g, 22.1 mmol) was slowly added to the solution at rt, followed by addition of a solution of Boc-nortropinone (500 mg, 2.21 mmol) in anhydrous THF (5 mL). The reaction mixture was stirred at 50° C. for 2 hours and stirring was continued overnight at rt. The reaction was quenched with water and the mixture partitioned between ethyl acetate and water. The organic layer was dried over sodium sulfate, filtered and evaporated to dryness. Purification of the residue by silica gel column chromatography, eluting with a mixture of ethyl acetate and n-heptane (50:50), afforded 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester (168 mg, 31%). The obtained product was dissolved in 2 M HCl in diethyl ether (5 mL). After 4 hours stirring at rt the mixture was left on standing overnight. The formed participate, 3-methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, was isolated by filtration and dissolved in a mixture of dichloromethane and methanol (90:10). PS-Trisamine was added to the solution and it was left standing overnight. The resin was removed by filtration and washed with dichloromethane. The filtrate was evaporated to dryness affording pure 3-methyl-8-azabicyclo[3.2.1]octan-3-ol. 1-Cyano-4-fluoronaphthalene (37.1 mg, 0.22 mmol) was added to a solution of 3-methyl-8-azabicyclo[3.2.1]octan-3-ol (91 mg, 0.64 mmol) in DMF (1 mL), followed by addition of pyridine (1 mL). The reaction mixture was stirred overnight at 100° C., cooled down to rt and partitioned between ethyl acetate and water. The organic layer was dried over sodium sulfate, filtered and evaporated to dryness. Purification of the residue by silica gel column chromatography, eluting with a mixture of ethyl acetate and n-heptane (50:50), and by reverse phase preparative HPLC afforded the title compound (58 mg, 90%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step Two
Name
Boc-nortropinone
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 6
Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.